molecular formula C18H14F3N3O3S B2616268 N-([2,3'-bipyridin]-4-ylmethyl)-2-(trifluoromethoxy)benzenesulfonamide CAS No. 2034268-23-8

N-([2,3'-bipyridin]-4-ylmethyl)-2-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B2616268
CAS No.: 2034268-23-8
M. Wt: 409.38
InChI Key: ZLQJNLWPHKLTLK-UHFFFAOYSA-N
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Description

N-([2,3’-bipyridin]-4-ylmethyl)-2-(trifluoromethoxy)benzenesulfonamide is a complex organic compound that features a bipyridine moiety linked to a benzenesulfonamide group with a trifluoromethoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,3’-bipyridin]-4-ylmethyl)-2-(trifluoromethoxy)benzenesulfonamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the bipyridine moiety: This can be achieved through a coupling reaction between two pyridine derivatives.

    Introduction of the benzenesulfonamide group: This step often involves sulfonylation reactions where a sulfonyl chloride reacts with an amine.

    Attachment of the trifluoromethoxy group: This can be done using trifluoromethoxy-containing reagents under specific conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts might be employed.

Chemical Reactions Analysis

Types of Reactions

N-([2,3’-bipyridin]-4-ylmethyl)-2-(trifluoromethoxy)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the bipyridine or benzenesulfonamide moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups.

Scientific Research Applications

    Chemistry: It can be used as a ligand in coordination chemistry, forming complexes with metals.

    Biology: The compound might be studied for its biological activity, including potential therapeutic effects.

    Medicine: It could be investigated for its potential as a drug candidate, particularly in targeting specific enzymes or receptors.

    Industry: The compound might find use in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which N-([2,3’-bipyridin]-4-ylmethyl)-2-(trifluoromethoxy)benzenesulfonamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-([2,2’-bipyridin]-4-ylmethyl)-2-(trifluoromethoxy)benzenesulfonamide
  • N-([2,3’-bipyridin]-4-ylmethyl)-2-(methoxy)benzenesulfonamide
  • N-([2,3’-bipyridin]-4-ylmethyl)-2-(trifluoromethyl)benzenesulfonamide

Uniqueness

N-([2,3’-bipyridin]-4-ylmethyl)-2-(trifluoromethoxy)benzenesulfonamide is unique due to the presence of the trifluoromethoxy group, which can significantly influence its chemical properties and biological activity. This substituent can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets compared to similar compounds without the trifluoromethoxy group.

Properties

IUPAC Name

N-[(2-pyridin-3-ylpyridin-4-yl)methyl]-2-(trifluoromethoxy)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3O3S/c19-18(20,21)27-16-5-1-2-6-17(16)28(25,26)24-11-13-7-9-23-15(10-13)14-4-3-8-22-12-14/h1-10,12,24H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLQJNLWPHKLTLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC(F)(F)F)S(=O)(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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